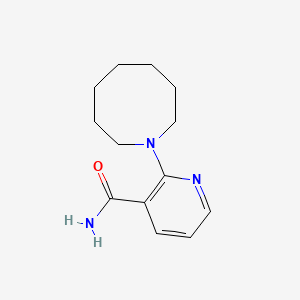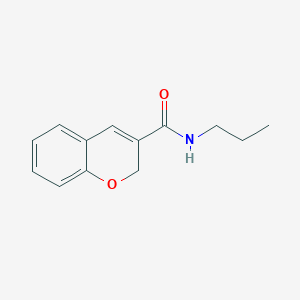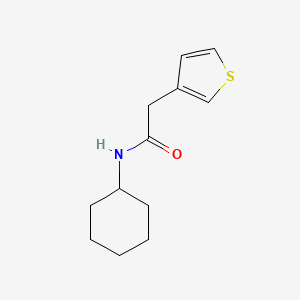
2-(Azocan-1-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azocan-1-yl)pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
科学研究应用
2-(Azocan-1-yl)pyridine-3-carboxamide has a variety of potential applications in scientific research. One of the most common uses of this compound is as a photoswitchable ligand for studying G protein-coupled receptors (GPCRs). By using light to switch the ligand on and off, researchers can investigate the role of GPCRs in a range of biological processes.
In addition to its use as a photoswitchable ligand, 2-(Azocan-1-yl)pyridine-3-carboxamide has also been studied for its potential applications in optogenetics. This field involves the use of light to control and manipulate biological processes, and 2-(Azocan-1-yl)pyridine-3-carboxamide has been found to be a promising tool for this purpose.
作用机制
The mechanism of action of 2-(Azocan-1-yl)pyridine-3-carboxamide involves its ability to bind to GPCRs and activate downstream signaling pathways. When the ligand is switched on by light, it binds to the receptor and triggers a series of biochemical events that ultimately lead to a physiological response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Azocan-1-yl)pyridine-3-carboxamide are dependent on the specific receptor it binds to and the downstream signaling pathways that are activated. Some of the effects that have been observed include changes in calcium signaling, alterations in neurotransmitter release, and modulation of ion channel activity.
实验室实验的优点和局限性
One of the main advantages of using 2-(Azocan-1-yl)pyridine-3-carboxamide in lab experiments is its ability to be switched on and off with light. This allows researchers to precisely control the timing and duration of ligand activation, which is important for investigating the role of GPCRs in biological processes.
However, there are also some limitations to using 2-(Azocan-1-yl)pyridine-3-carboxamide in lab experiments. One of the main challenges is the need for specialized equipment and expertise to perform optogenetic experiments. Additionally, the compound may not be suitable for all types of GPCRs, which limits its applicability in certain research contexts.
未来方向
There are many potential future directions for research involving 2-(Azocan-1-yl)pyridine-3-carboxamide. One area of interest is the development of new photoswitchable ligands that can be used to study additional GPCRs and biological processes. Additionally, researchers may explore the use of 2-(Azocan-1-yl)pyridine-3-carboxamide in combination with other optogenetic tools to investigate complex biological systems.
Conclusion:
In conclusion, 2-(Azocan-1-yl)pyridine-3-carboxamide is a valuable tool for investigating a range of biological processes. Its ability to be switched on and off with light makes it a powerful tool for studying GPCRs and other biological systems. While there are some limitations to its use, there are also many potential future directions for research involving this compound.
合成方法
The synthesis of 2-(Azocan-1-yl)pyridine-3-carboxamide involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with 1-azacyclohexane. This reaction produces 2-(Azocan-1-yl)pyridine-3-carboxaldehyde, which is then converted to the final product through a reaction with ammonia. This synthesis method has been well-established and is commonly used in scientific research.
属性
IUPAC Name |
2-(azocan-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)11-7-6-8-15-13(11)16-9-4-2-1-3-5-10-16/h6-8H,1-5,9-10H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOINZPLCTNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)






![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)



![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)

